N-Isopropyl 1-boc-piperidine-4-carboxamide

Übersicht

Beschreibung

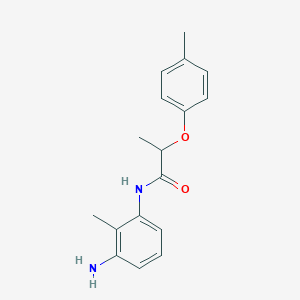

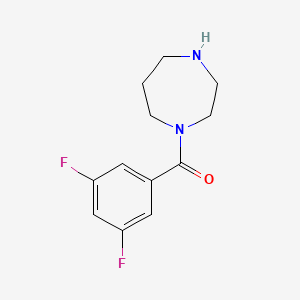

“N-Isopropyl 1-boc-piperidine-4-carboxamide” is a chemical compound with the CAS Number: 1016716-09-8 . Its IUPAC name is tert-butyl 4- (propan-2-ylcarbamoyl)piperidine-1-carboxylate . The compound has a molecular weight of 270.37 and a molecular formula of C14H26N2O3 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Canonical SMILES: CC ©NC (=O)C1CCN (CC1)C (=O)OC © ©C . The InChI representation is InChI=1S/C14H26N2O3/c1-10 (2)15-12 (17)11-6-8-16 (9-7-11)13 (18)19-14 (3,4)5/h10-11H,6-9H2,1-5H3, (H,15,17) .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 270.37 and a molecular formula of C14H26N2O3 . It has a complexity of 326 and a topological polar surface area of 58.6Ų . The compound has 19 heavy atoms, 3 hydrogen bond acceptors, and 1 hydrogen bond donor . It has 4 rotatable bonds and an XLogP3 of 1.7 .Wissenschaftliche Forschungsanwendungen

T-type Ca²⁺ Channel Inhibition

N-Isopropyl 1-boc-piperidine-4-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against T-type Ca²⁺ channels. These compounds, particularly those with an isopropyl substituent, have shown potent inhibitory effects. This activity is significant as T-type Ca²⁺ channels play a role in various physiological processes, and their inhibition can have therapeutic implications for conditions such as hypertension. A study demonstrated that oral administration of one such derivative effectively lowered blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of L-type Ca²⁺ channel blockers (Watanuki et al., 2011).

Behavioral Effects

In a study exploring the effects of 1-Boc-piperidine-4-carboxaldehyde (a related compound), it was found to significantly decrease binge-eating behavior in rats. This compound also demonstrated anxiolytic effects, suggesting its potential utility in managing disorders related to anxiety and eating (Guzmán-Rodríguez et al., 2021).

Antiproliferative Properties

A new chemical class of antiproliferative agents, which includes 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been discovered. These compounds act as tubulin inhibitors, disrupting the mitotic process in cancer cells. This mechanism is pivotal in the development of new anticancer therapeutics, highlighting the significance of piperidine derivatives in medicinal chemistry (Krasavin et al., 2014).

Enantioselective Synthesis

Research into the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine has led to a general and enantioselective synthesis method for pharmaceutically relevant compounds containing a quaternary stereocenter. This method involves the controlled formation of 2-substituted 2-phenylpyrrolidines and -piperidines, crucial for the synthesis of complex molecules with specific chirality (Sheikh et al., 2012).

HIV-1 Reverse Transcriptase Inhibition

Further investigation into piperidine-4-yl-aminopyrimidines has led to the identification of N-phenyl piperidine analogs as potent inhibitors of the HIV-1 reverse transcriptase enzyme. These compounds demonstrate significant activity against both the wild-type virus and a range of resistant mutant strains, contributing to the development of new therapeutic options for HIV (Tang et al., 2010).

Eigenschaften

IUPAC Name |

tert-butyl 4-(propan-2-ylcarbamoyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-10(2)15-12(17)11-6-8-16(9-7-11)13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFYVDPWDXFAST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetonitrile](/img/structure/B3072259.png)

![3-([Methyl(propan-2-yl)amino]methyl)aniline](/img/structure/B3072281.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B3072289.png)

![4-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B3072296.png)

![3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B3072304.png)